molecular formula C10H8ClN3 B3045508 3-(6-Chloropyridazin-3-yl)aniline CAS No. 108810-90-8

3-(6-Chloropyridazin-3-yl)aniline

Cat. No. B3045508
M. Wt: 205.64 g/mol
InChI Key: AOJRFIYYPMBVPV-UHFFFAOYSA-N
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Description

“3-(6-Chloropyridazin-3-yl)aniline” is an organic compound that is a derivative of aniline . It is also known as 3-Amino-6-chloropyridazine . This compound is a part of a larger class of compounds known as pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of “3-(6-Chloropyridazin-3-yl)aniline” and its derivatives has been reported in several studies . For example, one study reported the synthesis of a pyrazoline derivative, which involved the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .


Molecular Structure Analysis

The molecular structure of “3-(6-Chloropyridazin-3-yl)aniline” can be represented by the InChI code: 1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “3-(6-Chloropyridazin-3-yl)aniline” and its derivatives are complex and can involve multiple steps . For example, the synthesis of a pyrazoline derivative involved the reaction of 2-(6-chloropyridazin-3-yl)hydrazine with pyridine-2-acetaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(6-Chloropyridazin-3-yl)aniline” include its molecular weight, which is 129.55 g/mol . The compound is also known to exist as a powder .

Scientific Research Applications

Antioxidant Activity

A study demonstrated that N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline, synthesized from 3-(6-Chloropyridazin-3-yl)aniline, showed potent antioxidant activity. This finding is significant for understanding its potential therapeutic applications (Padma & Gadea, 2020).

Cytotoxic Agents

6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, derived from 3-(6-Chloropyridazin-3-yl)aniline, were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, revealing potential as cancer therapeutics (Mamta et al., 2019).

Structural and Conformational Studies

Research on the structural characteristics of 3-(6-chloropyridazin-3-yl)aniline derivatives provided insights into their actions at the neuronal nicotinic acetylcholine receptors, indicating potential applications in neurological disorders (Bombieri et al., 2003).

Analgesic Agents

A solvent-free synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles from 3-chloro-6-hydrazinopyridazine, a related compound, demonstrated potential as analgesic agents, indicating the therapeutic relevance of 3-(6-Chloropyridazin-3-yl)aniline derivatives in pain management (Aggarwal et al., 2020).

Antimicrobial Activity

The compound (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, structurally related to 3-(6-Chloropyridazin-3-yl)aniline, exhibited antimicrobial activities against Gram-positive and Gram-negative bacteria, suggesting its potential in developing new antimicrobial agents (Yilmaz et al., 2012).

Corrosion Inhibition

Studies on pyridazine derivatives, including those related to 3-(6-Chloropyridazin-3-yl)aniline, have demonstrated their effectiveness as corrosion inhibitors, indicating their potential industrial applications (Luo et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 3-Amino-6-chloropyridazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyridazine derivatives, including “3-(6-Chloropyridazin-3-yl)aniline”, have potential applications in various fields due to their wide range of pharmacological effects . Future research could focus on synthesizing novel pyridazine-based compounds and studying their potential applications .

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJRFIYYPMBVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558411
Record name 3-(6-Chloropyridazin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridazin-3-yl)aniline

CAS RN

108810-90-8
Record name 3-(6-Chloropyridazin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of 3-chloro-6-(3-nitrophenyl)pyridazine, 160.8 g tin dichloride and 1000 ml ethanol was refluxed for 1.0 hr, then cooled and approximately 1/2 of the soluent removed by evaporation under reduced pressure. The reaction mixture was added to 2.5 liters saturated aqueous sodium bicarbonate solution. After adjusting the pH to ~8 with additional sodium bicarbonate, 1.2 liters of methylene chloride was added and stirring continued. The resulting mixture was filtered and the salts washed repeatedly with methylene chloride and ethyl acetate. All organic fractions were then combined, dried (MgSO4) and the solvent removed in vacuo, to give 22 g of solid product, mp 118°-121° C.
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160.8 g
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1000 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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